1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone

Analytical Chemistry Glycobiology Derivatization Reagents

1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone (CAS 60798-06-3), also designated PMPMP, is a 1-aryl-3-methyl-5-pyrazolone derivative with a molecular formula C11H12N2O2 and molecular weight 204.22 g/mol. It is commercially available at purities ≥99.5% from specialized suppliers and is recognized as a versatile intermediate for derivatization reagents and bioactive compound discovery.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 60798-06-3
Cat. No. B1203807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone
CAS60798-06-3
Synonyms1-(4-methoxy)phenyl-3-methyl-5-pyrazolone
1-(para-methoxy)phenyl-3-methyl-5-pyrazolone
PMPMP
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C11H12N2O2/c1-8-7-11(14)13(12-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
InChIKeyFBFCBNWVKOBJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone (CAS 60798-06-3) | Technical Baseline & Procurement Profile


1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone (CAS 60798-06-3), also designated PMPMP, is a 1-aryl-3-methyl-5-pyrazolone derivative with a molecular formula C11H12N2O2 and molecular weight 204.22 g/mol [1]. It is commercially available at purities ≥99.5% from specialized suppliers and is recognized as a versatile intermediate for derivatization reagents and bioactive compound discovery. Its defining structural feature—a para‑methoxy substituent on the N1‑phenyl ring—modulates both its physicochemical properties and its interaction profile relative to unsubstituted and other aryl‑substituted analogs.

Why 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone Cannot Be Freely Substituted: Structural‑Activity Divergence


Within the 1-aryl-3-methyl-5-pyrazolone family, the presence and nature of the aryl substituent directly governs key performance attributes. Comparative studies unequivocally demonstrate that the unsubstituted 1‑phenyl‑3‑methyl‑5‑pyrazolone (PMP), the para‑methoxy analog (PMPMP, the target compound), and the 2‑naphthyl analog (NMP) exhibit distinct chromatographic retention, UV absorption maxima, MS fragmentation behavior, and monosaccharide separation selectivity [1][2]. In the context of antiprion activity, even subtle alterations to the pyrazolone core can abolish nanomolar potency, underscoring that this compound’s specific substitution pattern is non‑interchangeable with other pyrazolone derivatives .

Quantitative Differentiation Evidence for 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone vs. Structural Analogs


Comparative UV Absorbance: 249 nm vs. 245 nm for Unsubstituted PMP Analog

The para‑methoxy substitution on the phenyl ring shifts the UV absorption maximum of the derivatized sugar adduct from 245 nm (for the unsubstituted PMP analog) to 249 nm for the target compound PMPMP [1]. Both reagents exhibit strong absorbance and preserve acid‑labile sialic acid residues, but the 4 nm bathochromic shift provides a distinct detection window that can be exploited to avoid matrix interference in complex biological samples [1][2].

Analytical Chemistry Glycobiology Derivatization Reagents

Monosaccharide Resolution: Baseline Separation of Glucose/Galactose While Preserving Arabinose/Xylose Co‑Elution

In reversed‑phase HPLC separations of aldoses, PMPMP and PMP exhibit identical monosaccharide resolution profiles: glucose and galactose are completely baseline separated, whereas arabinose and xylose co‑elute as a single peak [1]. In contrast, the naphthyl analog (NMP) inverts this selectivity—arabinose and xylose are resolved, but glucose and galactose co‑elute [1]. This differential selectivity directly informs the choice of derivatization reagent based on the monosaccharide composition of the target glycoconjugate.

Chromatography Glycan Analysis Labeling Reagents

Mass Spectrometric Fingerprint: Diagnostic m/z 433 Fragment for Carbohydrate Adducts

ESI‑MS/MS fragmentation of AMP‑monosaccharide adducts yields a characteristic C2–C3 bond cleavage ion. For PMPMP derivatives, this diagnostic fragment appears at m/z 433, compared to m/z 373 for PMP derivatives and m/z 473 for NMP derivatives [1]. This consistent 60 Da offset (corresponding to the methoxy substituent relative to PMP) enables unambiguous identification of the derivatizing reagent in complex mixtures and facilitates quantitative MRM transitions.

Mass Spectrometry Structural Elucidation Glycomics

Antiprion Activity: Nanomolar IC50 in Two Cellular Models

The target compound (designated Compound 2) exhibits potent antiprion activity with IC50 values of 13 nM in ScN2a cells (scrapie‑infected neuroblastoma) and 25 nM in F3 cells . While direct comparative IC50 data for the unsubstituted PMP analog or other pyrazolone derivatives in the same assay are not publicly available, the nanomolar potency of this specific substitution pattern is a documented quantitative benchmark for this chemotype. Class‑level inference from pyrazolone SAR studies indicates that even minor structural modifications (e.g., removal of the 4‑methoxy group, replacement with halogen, or alteration of the pyrazolone ring) can diminish or ablate antiprion activity [1].

Prion Disease Neurodegeneration Drug Discovery

High‑Value Application Scenarios for 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone (PMPMP)


Pre‑Column Derivatization for HPLC‑UV Analysis of Sialic Acid‑Containing Glycoprotein Oligosaccharides

PMPMP reacts with reducing carbohydrates under mild alkaline conditions (pH 8.3) to form bis‑PMPMP adducts without causing desialylation or isomerization [1]. The resulting derivatives exhibit strong UV absorbance at 249 nm, enabling sensitive and reproducible detection (0.5–50 μg range for hyaluronic acid‑derived oligosaccharides) . This scenario is ideal for glycoprotein quality control, biotherapeutic characterization, and glycosylation analysis where sialic acid integrity is non‑negotiable.

LC‑MS/MS Glycomics Workflow Requiring Glucose/Galactose Resolution with Unique m/z 433 MS Tag

When MS detection is employed, the m/z 433 C2–C3 cleavage ion provides a unique mass fingerprint for PMPMP‑derivatized monosaccharides, enabling selective MRM quantification [1]. Combined with the established glucose/galactose baseline separation on RP‑HPLC, this workflow is well‑suited for detailed glycan profiling of mammalian glycoproteins and polysaccharide hydrolysates where isobaric interferences from other labeling reagents must be avoided.

Scaffold for Antiprion Lead Optimization: 13 nM IC50 Benchmark

The compound demonstrates an IC50 of 13 nM against scrapie‑infected ScN2a cells . This nanomolar potency makes it a validated starting point for medicinal chemistry campaigns targeting prion diseases (e.g., Creutzfeldt‑Jakob disease). Procurement should be paired with structure‑activity relationship (SAR) studies that explore modifications to the 4‑methoxyphenyl moiety while preserving the core pyrazolone framework.

Quantitative Determination of Hyaluronic Acid in Biological Matrices via PMPMP Derivatization

A validated method for hyaluronic acid (HA) quantification involves enzymatic depolymerization followed by PMPMP derivatization and HPLC‑UV analysis of the resulting tetra‑ and hexasaccharide adducts [1]. The method achieves high reproducibility across a 0.5–50 μg HA range, making it suitable for pharmaceutical quality control of HA‑based products and biomedical research on extracellular matrix composition.

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